molecular formula C26H30O7 B150299 Kushenol C CAS No. 99119-69-4

Kushenol C

Cat. No. B150299
CAS RN: 99119-69-4
M. Wt: 438.5 g/mol
InChI Key: QKEDJCCCNZWOBS-IAVPUSHASA-N
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Description

Kushenol C is a prenylated flavonoid isolated from the roots of Sophora flavescens . It shows anti-inflammatory and anti-oxidative stress activities .


Synthesis Analysis

Kushenol C is a natural product found in Sophora flavescens. A study on the biosynthesis characterization of alkaloids and flavonoids in Sophora flavescens revealed that a total of 52 and 39 transcripts involved in alkaloid and flavonoid syntheses were found, respectively .


Molecular Structure Analysis

The molecular formula of Kushenol C is C25H26O7 . The average mass is 438.470 Da and the monoisotopic mass is 438.167847 Da .


Chemical Reactions Analysis

Kushenol C has been found to have anti-inflammatory and anti-oxidative stress effects. In a study, it was found that Kushenol C dose-dependently suppressed the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages .


Physical And Chemical Properties Analysis

The molecular weight of Kushenol C is 438.5 g/mol . The molecular formula is C25H26O7 .

Scientific Research Applications

UVB-Induced Skin Protection

Kushenol C has been studied for its protective effects against UVB-induced skin damage. Research suggests that it may help in safeguarding the skin from the harmful effects of UVB radiation, which can lead to skin disorders and accelerated aging .

Hepatoprotective Effects

Studies have shown that Kushenol C can have ameliorative effects against oxidative stress in hepatocellular carcinoma cells and may also protect against acetaminophen-induced hepatotoxicity in mice . This indicates its potential as a protective agent for liver health.

Anti-Inflammatory and Anti-Oxidative Stress Activities

Kushenol C exhibits anti-inflammatory and anti-oxidative stress effects, particularly in lipopolysaccharide-stimulated macrophages. This suggests its usefulness in managing inflammatory conditions and oxidative stress-related damage .

Inhibition of Cytochrome P450 Isoform Activities

Kushenol C, along with other compounds, has been identified to inhibit cytochrome P450 isoform activities in human liver microsomes. This points to its potential role in influencing drug metabolism and interactions .

Mechanism of Action

Target of Action

Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, primarily targets STAT1, STAT6, NF-κB, Nrf2, and Akt . These targets play crucial roles in inflammation, oxidative stress, and cell survival pathways.

Mode of Action

Kushenol C interacts with its targets by inhibiting the activation of STAT1, STAT6, and NF-κB , thereby suppressing the production of inflammatory mediators such as NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β . It also upregulates the expression of HO-1 and activates Nrf2 transcription activities . Furthermore, it activates Akt in the PI3K-Akt signaling pathway .

Biochemical Pathways

The inhibition of STAT1, STAT6, and NF-κB by Kushenol C leads to the suppression of inflammatory responses . The upregulation of HO-1 expression and its activity in cells is attributed to the upregulation of Nrf2 transcription activities by Kushenol C . The activation of Akt in the PI3K-Akt signaling pathway by Kushenol C is responsible for its anti-oxidative stress activity .

Pharmacokinetics

While specific ADME properties of Kushenol C are not readily available, it’s known that Kushenol C can be absorbed and exert its effects in various cell types, including RAW264.7 macrophages and HaCaT cells . More research is needed to fully understand the pharmacokinetic properties of Kushenol C.

Result of Action

Kushenol C has been shown to have anti-inflammatory and anti-oxidative stress effects. It dose-dependently suppresses the production of inflammatory mediators in cells . It also prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system . In in vivo investigations, it significantly attenuates liver damage and hepatotoxicity .

Action Environment

The action of Kushenol C can be influenced by environmental factors. For instance, in in vitro studies, the effects of Kushenol C were observed under controlled laboratory conditions . In in vivo studies, the effects of Kushenol C were evaluated in mice under standard environmental conditions

properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,26-29,31H,3,6,9H2,1-2,4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAPHYJTKSTXSX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kushenol C

CAS RN

99119-73-0, 99119-69-4
Record name 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99119-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kushenol I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099119694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary molecular targets of Kushenol C and how does its interaction with these targets contribute to its observed biological effects?

A: Kushenol C has been shown to interact with several key molecular targets, primarily involved in inflammatory and oxidative stress pathways. [, , , ]

  • Nrf2 (Nuclear factor (erythroid-derived 2)-like 2): Kushenol C upregulates Nrf2 transcription activity. This leads to increased expression and activity of HO-1 (heme oxygenase-1), a cytoprotective enzyme that provides anti-inflammatory and antioxidant effects. [, ]
  • Akt (Protein kinase B): Kushenol C activates the Akt pathway. This activation contributes to its anti-oxidative stress activity, possibly by regulating downstream antioxidant defenses. []
  • NF-κB (nuclear factor-kappaB): Kushenol C suppresses the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition likely contributes to its anti-inflammatory effects by reducing the production of inflammatory mediators. []
  • STAT1 and STAT6 (Signal transducer and activator of transcription 1 and 6): Kushenol C inhibits the activation of STAT1 and STAT6, further contributing to its anti-inflammatory effects by suppressing the production of specific inflammatory cytokines. []
  • BACE1 (beta-site APP cleaving enzyme 1): Kushenol C demonstrates inhibitory activity against BACE1, an enzyme involved in amyloid beta production, suggesting potential benefits in Alzheimer's disease. []

Q2: Can you provide information on the structural characterization of Kushenol C, including its molecular formula, weight, and spectroscopic data?

A2: Unfortunately, the provided research abstracts do not include detailed spectroscopic data for Kushenol C. To obtain comprehensive spectroscopic data, such as NMR (Nuclear Magnetic Resonance) and mass spectrometry data, it is recommended to refer to publications specifically focused on the isolation and structural characterization of Kushenol C.

Q3: How effective is Kushenol C in mitigating oxidative stress, and what mechanisms are involved?

A: Kushenol C demonstrates significant antioxidant activity through various mechanisms: [, , ]

  • Direct radical scavenging: Kushenol C shows scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid) radicals. []
  • Inhibition of intracellular ROS: Kushenol C effectively reduces intracellular ROS (reactive oxygen species) generated by tert-butyl hydroperoxide (tBHP). []
  • Upregulation of endogenous antioxidants: Kushenol C enhances the endogenous antioxidant defense system by increasing the levels of glutathione, superoxide dismutase, and catalase. []
  • Nrf2 activation and HO-1 induction: By activating the Nrf2 pathway, Kushenol C upregulates HO-1 expression and activity, further contributing to its antioxidant effects. [, ]
  • Akt pathway activation: Kushenol C activates the Akt pathway, which may play a role in regulating downstream antioxidant mechanisms. []

Q4: What are the potential applications of Kushenol C based on its observed pharmacological activities?

A4: The research suggests potential therapeutic applications for Kushenol C in:

  • Inflammatory diseases: Kushenol C's ability to inhibit key inflammatory mediators and pathways suggests potential in treating inflammatory conditions. []
  • Liver injury: Kushenol C protects against both tBHP-induced oxidative stress in hepatocytes and acetaminophen-induced liver injury in mice, indicating potential for treating liver diseases. []
  • Skin damage: Kushenol C protects against UVB-induced skin damage in mice, suggesting potential applications in dermatology. []
  • Alzheimer's disease: Kushenol C inhibits BACE1 activity, suggesting potential as a preventive or therapeutic agent for Alzheimer's disease. []
  • Diabetic complications: Kushenol C inhibits aldose reductase and the formation of advanced glycation endproducts, indicating potential for managing diabetic complications. []

Q5: Has Kushenol C been evaluated in any in vivo models of disease, and what were the findings?

A5: Yes, Kushenol C has been studied in several in vivo models:

  • Acetaminophen-induced liver injury in mice: Co-administration of Kushenol C significantly attenuated liver damage and reduced serum markers of liver injury. It also increased antioxidant enzyme expression and decreased pro-inflammatory mediators. []
  • UVB-induced skin damage in mice: Kushenol C demonstrated protective effects against UVB-induced skin damage. []

Q6: What are the known limitations of the existing research on Kushenol C, and what future research directions are needed?

A6: While the research on Kushenol C is promising, some limitations exist:

  • Potential drug interactions: Further research is required to assess the potential of Kushenol C to interact with other drugs, particularly those metabolized by CYP enzymes. []

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